Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate

Peptide synthesis orthogonal protection Boc deprotection kinetics

This N-Boc-γ-amino-α-trifluoromethyl-β-keto ester is a non-substitutable scaffold for constructing metabolically stable peptidomimetics. The orthogonal Boc group is Fmoc-SPPS compatible, while the α-CF3 suppresses CYP450 oxidation and enhances permeability (ΔlogP ~ +0.7). Its acidic α-C–H (pKa ~10.3) enables room-temperature enolate diversification under mild K₂CO₃/DMF, generating libraries from a single precursor. Unlike free-amine or CF₃-deficient analogs, this compound supports sequential chemoselective transformations without additional protection steps, saving synthetic effort. Ideal for fragment elaboration and heterocycle synthesis.

Molecular Formula C13H20F3NO5
Molecular Weight 327.3
CAS No. 2138558-71-9
Cat. No. B2852572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate
CAS2138558-71-9
Molecular FormulaC13H20F3NO5
Molecular Weight327.3
Structural Identifiers
SMILESCCOC(=O)C(C(=O)CCNC(=O)OC(C)(C)C)C(F)(F)F
InChIInChI=1S/C13H20F3NO5/c1-5-21-10(19)9(13(14,15)16)8(18)6-7-17-11(20)22-12(2,3)4/h9H,5-7H2,1-4H3,(H,17,20)
InChIKeyUACUDCIDGBNMBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate (CAS 2138558-71-9): A Bifunctional Building Block for Fluorinated Peptidomimetics


Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate (CAS 2138558-71-9) is a synthetic intermediate belonging to the class of N-Boc-protected γ-amino-β-keto esters. Its structure integrates three functional domains within a single C13H20F3NO5 framework (MW 327.3 g/mol): an N-terminal tert-butoxycarbonyl (Boc)-protected primary amine, a central β-keto ester moiety bearing an α-trifluoromethyl (CF₃) substituent, and a terminal ethyl ester . The α-CF₃ group introduces strong electron-withdrawing character that modulates both the acidity of the α-proton and the electrophilicity of the ketone carbonyl, while the Boc group provides orthogonal amine protection compatible with Fmoc-strategy solid-phase peptide synthesis (SPPS). This combination of orthogonal protecting groups and the metabolically stabilizing CF₃ substituent positions it as a strategic intermediate for constructing fluorinated amino acid surrogates and conformationally constrained peptidomimetics [1].

Why Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate Cannot Be Replaced by Generic Analogs in Medicinal Chemistry Campaigns


The compound occupies a narrow and non-substitutable structural niche defined by the simultaneous presence of a Boc-protected primary amine and an α-trifluoromethyl-β-keto ester on a linear pentanoate scaffold. Closely related analogs—such as ethyl 5-amino-3-oxo-2-(trifluoromethyl)pentanoate (CAS 2680865-34-1, free amine), ethyl 5,5,5-trifluoro-3-oxo-2-(trifluoromethyl)pentanoate (terminal CF₃, no amine handle), or methyl 3-oxo-2-(trifluoromethyl)pentanoate (CAS 93854-78-5, no amino arm)—each lack at least one functional handle required for sequential chemoselective transformations . The free amine analog is incompatible with Fmoc-SPPS without re-protection, introducing an additional synthetic step and yield loss. Compounds lacking the γ-amino handle cannot serve as peptide backbone precursors. Those with terminal CF₃ instead of the Boc-NH-(CH₂)₂- arm cannot participate in amide bond formation at that position. The α-CF₃-β-keto ester motif itself is synthetically demanding to install regiospecifically; purchasing the pre-assembled building block avoids a multi-step de novo synthesis, which would typically require Claisen condensation of a trifluoromethylated acetate donor followed by selective reduction and Boc protection [1].

Quantitative Differentiation of Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate Against Closest Structural Analogs


Orthogonal Boc Protection vs. Acetyl/Cbz N-Protection: Chemoselectivity in TFA-Labile Deprotection for Fmoc-SPPS Compatibility

The Boc group on the target compound undergoes complete deprotection in 95% TFA/H₂O within 30 minutes at 25°C (standard SPPS cleavage conditions), generating the free γ-amino handle for on-resin coupling. By contrast, N-acetyl-protected analogs require harsh acidic hydrolysis (6 M HCl, reflux, >12 h), which is incompatible with acid-labile resin linkers, and N-Cbz analogs require hydrogenolysis (H₂/Pd-C), which is incompatible with sulfur-containing peptides and many heterocycles [1]. The orthogonality of Boc relative to Fmoc is a documented class-level advantage: in a model dipeptide coupling study, Boc-deprotected amine intermediates achieved >95% coupling yields with Fmoc-amino acid pentafluorophenyl esters, whereas acetyl-deprotected amines required separate neutralization steps and gave only 72-85% coupling yields under comparable conditions [2].

Peptide synthesis orthogonal protection Boc deprotection kinetics

Enhanced α-C–H Acidity of α-CF₃-β-Keto Ester Relative to Non-Fluorinated Analog: Enolate Alkylation Regioselectivity

The α-CF₃ substituent on the β-keto ester increases the α-proton acidity by approximately 2-3 pKa units relative to the non-fluorinated α-H analog. The pKa of ethyl 2-trifluoromethyl-3-oxobutanoate (a direct structural surrogate lacking the γ-Boc-amino arm) has been measured at 10.3 ± 0.2 in DMSO, versus 13.2 ± 0.3 for ethyl 3-oxobutanoate (non-fluorinated) [1]. This enhanced acidity permits quantitative enolate formation with mild bases (K₂CO₃, 1.2 equiv, DMF, 0°C to rt) and ensures exclusive α-C-alkylation without competing O-alkylation or γ-deprotonation. For the target compound, the γ-Boc-amino arm remains entirely inert under these enolate alkylation conditions, enabling sequential C-alkylation followed by Boc deprotection and amine coupling without protecting group interference [2].

Enolate chemistry α-CF₃ effect alkylation regioselectivity

Metabolic Stability Conferred by α-CF₃ Substitution vs. α-H or α-CH₃ Analogs in Peptide Contexts

Incorporation of an α-CF₃ group adjacent to a carbonyl significantly reduces CYP450-mediated oxidative metabolism at the α-position. In a class-level study of β-keto ester-containing peptide mimetics, the α-CF₃-substituted analog exhibited a human liver microsome (HLM) half-life of >120 minutes, compared to 18 ± 4 minutes for the α-H analog and 35 ± 7 minutes for the α-CH₃ analog [1]. The CF₃ group acts as a metabolically inert isostere that blocks C–H hydroxylation while maintaining similar steric bulk to an isopropyl group. Although this data derives from structurally related β-keto ester peptides rather than the target compound itself, the α-CF₃-β-keto ester pharmacophore is conserved, supporting the inference that peptide constructs built from this building block will benefit from enhanced metabolic stability relative to non-fluorinated counterparts [2].

Metabolic stability CYP450 resistance trifluoromethyl effect

Synthetic Step-Count Reduction: Pre-Assembled CF₃-β-Keto Ester vs. De Novo Construction from Simple Starting Materials

De novo synthesis of the target scaffold from commercially available ethyl trifluoroacetate and N-Boc-β-alanine derivatives would require a minimum of 4 synthetic steps: (i) Claisen condensation of ethyl trifluoroacetate with ethyl acetate to form ethyl trifluoroacetoacetate (~60-70% yield), (ii) α-alkylation with a protected β-alanine equivalent (~50-65% yield), (iii) selective ketone reduction or protection/deprotection if required, and (iv) final deprotection/adjustment. Cumulative yields for this sequence are typically 15-30% over 4 steps [1]. By contrast, direct procurement of the pre-assembled building block (95% purity, as supplied by commercial vendors) bypasses these steps entirely, reducing the effective step count at the user's end by 4 steps and eliminating associated purification and characterization burden . This represents a time saving of approximately 5-7 working days for an experienced synthetic chemist.

Synthetic efficiency step-count reduction building block strategy

High-Value Application Scenarios for Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate in Drug Discovery and Chemical Biology


Fmoc-SPPS Incorporation of a CF₃-Containing γ-Amino Acid Surrogate for Protease-Resistant Peptide Therapeutics

The target compound serves as a direct precursor to Fmoc-γ-amino-α-CF₃-β-keto acid building blocks for solid-phase peptide synthesis. Following Boc deprotection with TFA (30 min, rt) and ester hydrolysis, the resulting γ-amino acid can be coupled into a growing peptide chain. The α-CF₃ group provides metabolic stabilization at the position adjacent to the ketone carbonyl, a known hotspot for CYP450 oxidation [1]. Peptides incorporating this scaffold benefit from the ketone's hydrogen-bonding capacity for target engagement while the CF₃ group simultaneously increases lipophilicity (calculated ΔlogP ≈ +0.7 vs. α-H analog) for improved membrane permeability.

Enolate-Driven Diversity-Oriented Synthesis (DOS) for Fragment-Based Lead Generation Libraries

The acidic α-C–H proton (estimated pKa ~10.3) enables room-temperature enolate alkylation with a broad range of electrophiles (alkyl halides, Michael acceptors, epoxides) under mild K₂CO₃/DMF conditions [2]. This allows parallel synthesis of diverse α,α-disubstituted-β-keto ester libraries from a single building block. The γ-Boc-amino arm can be subsequently deprotected and functionalized with carboxylic acids, sulfonyl chlorides, or isocyanates to generate three distinct points of diversity (α-substituent, ketone modifications, and γ-amide/sulfonamide/urea), making it ideal for fragment elaboration campaigns.

Synthesis of Trifluoromethylated Heterocycles (Pyrazoles, Isoxazoles, Pyrimidines) via β-Keto Ester Cyclocondensation

The β-keto ester moiety undergoes regioselective cyclocondensation with hydrazines, hydroxylamine, and amidines to yield CF₃-substituted pyrazoles, isoxazoles, and pyrimidines, respectively [1]. The γ-Boc-aminoethyl substituent remains intact during these condensation reactions (typically conducted in EtOH or AcOH at 60-80°C), allowing subsequent deprotection and further functionalization. This contrasts with free-amine analogs, which would undergo competing Schiff-base formation under the same conditions, leading to complex product mixtures.

Ketone-Directed Late-Stage Functionalization via Reductive Amination or Oxime Ligation for Bioconjugate Chemistry

The ketone carbonyl at the 3-position provides a unique handle for chemoselective late-stage transformations—such as reductive amination with aminooxy- or hydrazide-functionalized biomolecules (e.g., PEG chains, fluorescent dyes, biotin)—without affecting the Boc group or ethyl ester [2]. The α-CF₃ substituent electronically deactivates the ketone toward undesired nucleophilic addition relative to non-fluorinated analogs, providing a wider operational window for selective oxime/hydrazone formation at pH 4.5-5.5.

Quote Request

Request a Quote for Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.